PROPAN-2-YL 4-{4-OXO-5-[(5E)-4-OXO-3-[4-OXO-4-(PROPAN-2-YLOXY)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOATE
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Overview
Description
Propan-2-yl 4-[(5E)-4-oxo-5-[4-oxo-3-(4-oxo-4-propan-2-yloxybutyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a complex organic compound with a unique structure featuring multiple thiazolidinone rings and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[(5E)-4-oxo-5-[4-oxo-3-(4-oxo-4-propan-2-yloxybutyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester and thiazolidinone functionalities can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-{4-OXO-5-[(5E)-4-OXO-3-[4-OXO-4-(PROPAN-2-YLOXY)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds, with its targets. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-hydroxy-4-methylsulfanylbutanoate
- (5E)-7-methylidene-10-oxo-4-(propan-2-yl)undec-5-enoic acid
- 2-oxo-propanal
Uniqueness
Propan-2-yl 4-[(5E)-4-oxo-5-[4-oxo-3-(4-oxo-4-propan-2-yloxybutyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is unique due to its complex structure, which includes multiple thiazolidinone rings and ester functionalities. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
305377-38-2 |
---|---|
Molecular Formula |
C20H26N2O6S4 |
Molecular Weight |
518.7g/mol |
IUPAC Name |
propan-2-yl 4-[(5E)-4-oxo-5-[4-oxo-3-(4-oxo-4-propan-2-yloxybutyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
InChI |
InChI=1S/C20H26N2O6S4/c1-11(2)27-13(23)7-5-9-21-17(25)15(31-19(21)29)16-18(26)22(20(30)32-16)10-6-8-14(24)28-12(3)4/h11-12H,5-10H2,1-4H3/b16-15+ |
InChI Key |
AICIZJFHBXUWLX-FOCLMDBBSA-N |
SMILES |
CC(C)OC(=O)CCCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCC(=O)OC(C)C)SC1=S |
Isomeric SMILES |
CC(C)OC(=O)CCCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCC(=O)OC(C)C)/SC1=S |
Canonical SMILES |
CC(C)OC(=O)CCCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCC(=O)OC(C)C)SC1=S |
Origin of Product |
United States |
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